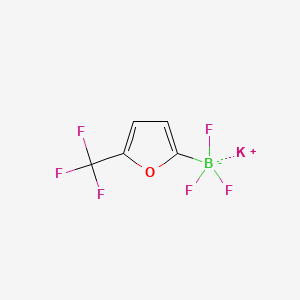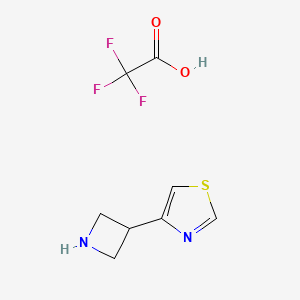
4-(Azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid is a compound that combines the structural features of azetidine, thiazole, and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid typically involves the formation of the azetidine ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the azetidine ring can be formed through the reaction of a suitable amine with a halogenated compound, followed by cyclization. The thiazole ring can then be introduced through a condensation reaction with a thioamide or a similar sulfur-containing compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted thiazoles or azetidines.
科学的研究の応用
4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine and thiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity, allowing it to participate in various biochemical reactions.
類似化合物との比較
Similar Compounds
- 4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione; trifluoroacetic acid
- (azetidin-3-yl)urea; trifluoroacetic acid
- 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid; trifluoroacetic acid
Uniqueness
4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid is unique due to the combination of azetidine and thiazole rings with trifluoroacetic acid. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the strong acidity of trifluoroacetic acid, allows for unique interactions and reactivity compared to similar compounds.
特性
分子式 |
C8H9F3N2O2S |
|---|---|
分子量 |
254.23 g/mol |
IUPAC名 |
4-(azetidin-3-yl)-1,3-thiazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8N2S.C2HF3O2/c1-5(2-7-1)6-3-9-4-8-6;3-2(4,5)1(6)7/h3-5,7H,1-2H2;(H,6,7) |
InChIキー |
MRGZWBUPQAXNKD-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CSC=N2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


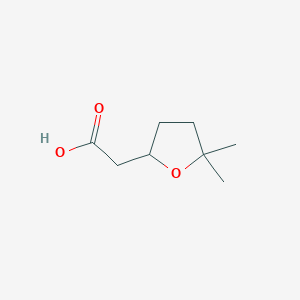
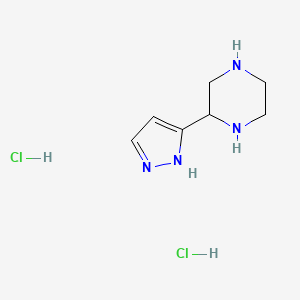
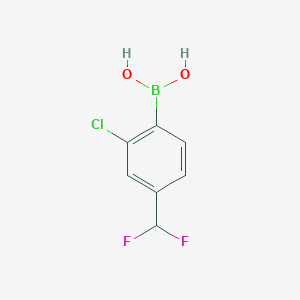

![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)

![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
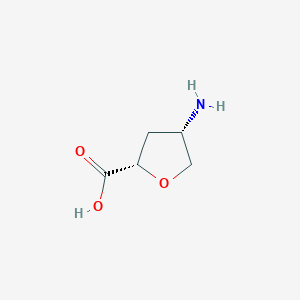
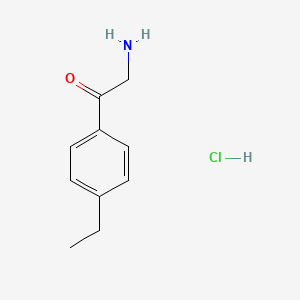
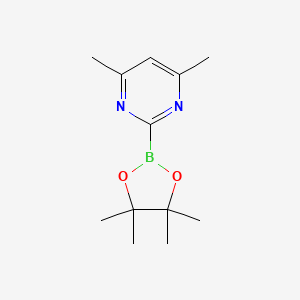
![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)

